molecular formula C11H11BrO2 B8619139 3-(4-Bromo-2-methoxyphenyl)cyclobutanone

3-(4-Bromo-2-methoxyphenyl)cyclobutanone

Cat. No. B8619139
M. Wt: 255.11 g/mol
InChI Key: IDICJMJAYYXYQQ-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

In a 50 mL round-bottom flask equipped with a reflux condenser is placed 3-(4-bromo-2-methoxyphenyl)-2,2-dichlorocyclobutanone (300 mg, 1.08 mmol) and activated zinc (280 mg, 4.30 mmol), in a saturated methanolic ammonium chloride solution (2 ml), the suspension is refluxed for 6 hr, then cooled to 23° C. and filtered through celite and rinsed with petroleum ether (10 mL), and organics are rinsed with water (10 mL), sat sodium bicarbonate (10 mL) and brine (10 ml), dried over sodium sulfate and concentrated under reduced pressure, the crude material was purified by silica gel chromatography to give the title compound (200 mg, 85%).
Name
3-(4-bromo-2-methoxyphenyl)-2,2-dichlorocyclobutanone
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
catalyst
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:11][C:10](=[O:12])[C:9]2(Cl)Cl)=[C:4]([O:15][CH3:16])[CH:3]=1.[Cl-].[NH4+]>[Zn]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:9][C:10](=[O:12])[CH2:11]2)=[C:4]([O:15][CH3:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
3-(4-bromo-2-methoxyphenyl)-2,2-dichlorocyclobutanone
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1C(C(C1)=O)(Cl)Cl)OC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
280 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 mL round-bottom flask equipped with a reflux condenser
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
rinsed with petroleum ether (10 mL)
WASH
Type
WASH
Details
organics are rinsed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1CC(C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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